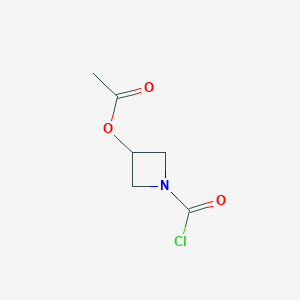
(1-Carbonochloridoylazetidin-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Carbonochloridoylazetidin-3-yl) acetate is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the azetidine family of compounds, which are known for their diverse range of biological activities.
Scientific Research Applications
Utilization of Acetate in Microbial Processes for Chemical Production
Research has demonstrated the potential of acetate, an abundant carbon source, as a feedstock in microbial processes for the production of value-added chemicals. Engineered strains of Escherichia coli and Pseudomonas denitrificans have been developed to efficiently convert acetate into 3-hydroxypropionic acid (3-HP), a chemical of industrial importance, by overexpressing specific metabolic pathways and optimizing the assimilation of acetate. This showcases the versatility of acetate as a substrate in biotechnological applications for sustainable chemical production (Lee et al., 2018), (Lama et al., 2020), (Zhou et al., 2020).
Advancements in Polyketide Production via Acetate Utilization
The significance of acetate extends into the realm of polyketide production, where research has explored its role as a precursor for the biosynthesis of complex organic compounds. Studies focusing on the metabolic engineering of yeast and bacteria highlight the strategic redirection of acetate for the synthesis of polyketides, such as triacetic acid lactone, demonstrating the potential of acetate in enhancing the efficiency and eco-friendliness of polyketide production processes (Liu et al., 2019).
Exploration of Acetate's Role in Corrosion Inhibition
The application of acetate in corrosion science has been investigated, with studies revealing its effectiveness as a component of corrosion inhibitors. This research contributes to our understanding of how acetate-based compounds can be employed to protect metal surfaces in acidic environments, underscoring the chemical's versatility beyond biological systems (Bobina et al., 2013).
Acetate in Cancer Therapeutics and Metabolic Research
Furthermore, acetate's role in cellular metabolism and its potential implications for cancer therapeutics have been explored. Studies on the metabolic pathways involving acetate, such as its conversion to acetyl-CoA and its significance in tumor metabolism, offer promising avenues for targeting metabolic vulnerabilities in cancer treatment (Comerford et al., 2014).
properties
IUPAC Name |
(1-carbonochloridoylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)11-5-2-8(3-5)6(7)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPUGMJIVGRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Carbonochloridoylazetidin-3-yl) acetate | |
CAS RN |
2241128-27-6 |
Source


|
| Record name | 1-(carboxy)azetidin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![1-(4-Phenylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2773983.png)

![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2773989.png)


![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)
![2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2773995.png)

![Ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773998.png)